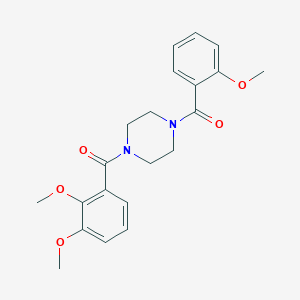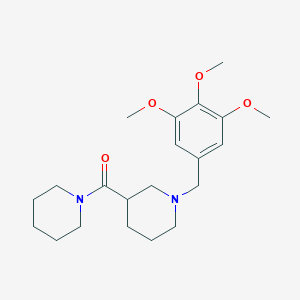![molecular formula C17H26BrN3 B247370 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2001 by researchers at GlaxoSmithKline as a potential treatment for drug addiction and other psychiatric disorders. Since then, BRL-15572 has been the subject of numerous scientific studies, which have shed light on its synthesis, mechanism of action, and potential applications.
作用機序
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine works by selectively blocking the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward and motivation, and is thought to play a role in addiction. By blocking the D3 receptor, 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine reduces the rewarding effects of drugs of abuse, which may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has a number of biochemical and physiological effects. It selectively blocks the dopamine D3 receptor, but does not affect other dopamine receptors. It has also been shown to have minimal effects on other neurotransmitter systems, such as serotonin and norepinephrine.
実験室実験の利点と制限
One advantage of using 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other receptors or neurotransmitter systems. However, one limitation is that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine. One area of interest is its potential use as a treatment for drug addiction. Further studies are needed to determine its effectiveness in humans, as well as its potential side effects.
Another area of interest is the role of the dopamine D3 receptor in psychiatric disorders. Studies have shown that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine can selectively block this receptor, which may have implications for the treatment of disorders such as schizophrenia and bipolar disorder. Further research is needed to determine the potential benefits and risks of this approach.
In conclusion, 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine is a selective antagonist of the dopamine D3 receptor that has been the subject of numerous scientific studies. Its synthesis, mechanism of action, and potential applications have been explored in detail. While there are still many unanswered questions about its effectiveness and safety, 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine holds promise as a potential treatment for drug addiction and other psychiatric disorders.
合成法
The synthesis of 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine involves several steps, starting with the reaction of 4-bromobenzyl chloride with piperidine to form 1-(4-bromobenzyl)piperidine. This intermediate is then reacted with 4-methylpiperazine to form 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine. The synthesis of 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has been optimized over the years, resulting in higher yields and greater purity.
科学的研究の応用
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications. One area of research has focused on its use as a treatment for drug addiction, particularly cocaine and methamphetamine addiction. Studies have shown that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine can reduce drug-seeking behavior in animal models, suggesting that it may be effective in humans as well.
Another area of research has focused on the role of the dopamine D3 receptor in psychiatric disorders such as schizophrenia and bipolar disorder. 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has been shown to selectively block the D3 receptor, which may have implications for the treatment of these disorders.
特性
製品名 |
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine |
|---|---|
分子式 |
C17H26BrN3 |
分子量 |
352.3 g/mol |
IUPAC名 |
1-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C17H26BrN3/c1-19-10-12-21(13-11-19)17-6-8-20(9-7-17)14-15-2-4-16(18)5-3-15/h2-5,17H,6-14H2,1H3 |
InChIキー |
WRCCHPNXJISSST-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
正規SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)




![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)
![1-Piperidinyl-[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B247310.png)